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zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Corrosion inhibition Pigment extracts Electrochemical polarization

Zinc chromate hydroxide (basic zinc chromate), CAS 14018-95-2, is a hexavalent chromium-based inorganic pigment and corrosion inhibitor historically deployed in aerospace, marine, and industrial primer formulations. It belongs to the chromate pigment class alongside strontium chromate, barium chromate, and lead chromate, and is frequently benchmarked against non-toxic alternatives such as zinc phosphate and zinc phosphomolybdate.

Molecular Formula Cr2O7Zn
Molecular Weight 281.4 g/mol
CAS No. 14018-95-2
Cat. No. B076542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
CAS14018-95-2
Molecular FormulaCr2O7Zn
Molecular Weight281.4 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2]
InChIInChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2
InChIKeyKHADWTWCQJVOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acids and liquid ammonia

Zinc Chromate (CAS 14018-95-2) Procurement Guide: Corrosion Inhibition Performance and Comparator Differentiation


Zinc chromate hydroxide (basic zinc chromate), CAS 14018-95-2, is a hexavalent chromium-based inorganic pigment and corrosion inhibitor historically deployed in aerospace, marine, and industrial primer formulations. It belongs to the chromate pigment class alongside strontium chromate, barium chromate, and lead chromate, and is frequently benchmarked against non-toxic alternatives such as zinc phosphate and zinc phosphomolybdate [1]. Its corrosion protection mechanism relies on leachable Cr(VI) ions that reductively precipitate as a Cr(III)-rich passive layer at anodic sites, supplemented by Zn²⁺ and OH⁻ ions that contribute cathodic precipitation and local pH elevation, respectively [2].

Why In-Class Chromate Pigments and Phosphate Alternatives Cannot Simply Replace Zinc Chromate


Chromate pigments exhibit sharply divergent performance profiles depending on metal cation identity, solubility, and pH-dependent speciation. Strontium chromate delivers superior all-around protection in salt-spray tests [1] but cannot replicate the multi-ionic inhibitive mechanism of basic zinc chromate, which simultaneously provides Cr(VI) oxidizing passivation, Zn²⁺ cathodic precipitation, and OH⁻-driven pH buffering [2]. Zinc phosphate and second-generation phosphates, while eliminating Cr(VI) toxicity, fail to match zinc chromate's inhibition efficiency in neutral-to-basic environments, and critically lack its adhesion performance on aluminum substrates [3][4]. These mechanistic and substrate-specific performance gaps mean that simple one-to-one substitution without quantitative performance validation will result in under-protection or adhesion failure in the application context for which zinc chromate was originally specified.

Product-Specific Quantitative Evidence: Zinc Chromate (CAS 14018-95-2) Versus Key Comparators


Zinc Chromate Delivers Superior Corrosion Inhibition in Neutral-to-Basic pH Compared to Zinc Phosphate and Second-Generation Phosphates

In a direct head-to-head comparison using pigment extract solutions on carbon steel, zinc chromate produced the highest percentage of corrosion inhibition in neutral and basic solutions among all tested pigments, including conventional zinc phosphate and three second-generation phosphate variants (Zn-Mo, Zn-Al, Zn-Fe modified) [1]. However, phosphate-based pigments outperformed zinc chromate in acidic solutions, indicating a pH-dependent performance crossover that defines their respective application windows [1]. A separate EIS and SVET study confirmed that in 0.1 M NaCl extracts, zinc chromate acted immediately upon immersion and formed a porous healing layer on repassivated pits, while zinc phosphate exhibited much lower inhibiting efficiency and acted at a very low rate [2]. In 3.5% NaCl saturated pigment solutions on mild steel using linear sweep voltammetry, zinc chromate showed a more pronounced shift of corrosion potential toward noble values compared to zinc phosphate, indicating superior anodic passivation [3].

Corrosion inhibition Pigment extracts Electrochemical polarization pH-dependent performance

Strontium Chromate Outperforms Zinc Chromate in Salt-Spray All-Round Protection, But Zinc Chromate Offers Multi-Ionic Inhibition Mechanism

In a comprehensive 1955 study by the Royal Aircraft Establishment, 17 chromate pigments were incorporated into a stand oil/coumarone medium and tested via sea-water-spray on two magnesium alloys, an aluminum alloy, and mild steel [1]. Strontium chromate provided the best all-round protection across all substrates. Zinc chromate variants—specifically potassium zinc chrome, sodium zinc chrome, zinc monoxychromate, and zinc tetroxychromate—were ranked in the 'fair to good' protection category, while barium chromate, lead chromates, and complex cadmium chromes all gave poor results [1]. Despite strontium chromate's superior all-around ranking, basic zinc chromate possesses a differentiated multi-ionic mechanism: beyond CrO₄²⁻ passivation, it releases Zn²⁺ that precipitates as Zn(OH)₂ at cathodic sites and OH⁻ that raises local pH, enhancing the stability of the Cr(III) passive layer—a mechanistic advantage not shared by simple strontium chromate [2].

Chromate pigment ranking Salt-spray corrosion Magnesium alloy Aluminum alloy Mild steel

Zinc Chromate and Strontium Chromate Are the Only Pigments Providing Requisite Adhesion on Aluminum Alloys Under Weathering

U.S. Patent 4,840,668 explicitly states that zinc chromate and strontium chromate have historically been 'the only two compounds providing the required adhesion of coatings, particularly on aluminum' in primer applications [1]. The patent further discloses that research efforts to replace zinc and strontium chromates with zinc phosphate or modified zinc phosphate pigments 'have not been successful' because 'the very good adhesion properties of zinc chromate and strontium chromate on various aluminum alloys under weathering test conditions could not be matched thus far by using phosphate pigments' [1]. This adhesion advantage is critical in aerospace and architectural aluminum coating applications where coating delamination under environmental exposure constitutes a primary failure mode.

Adhesion Aluminum alloy Weathering Phosphate pigment Aerospace primer

Basic Zinc Chromate Exhibits Higher Oil Absorption Than Strontium Chromate, Impacting Formulation and Film Properties

Commercial technical datasheets for basic zinc chromate (e.g., Basic Zinc Chromate 233, NiCHEM No. 2, DCL 264) report oil absorption values in the range of 22–40 lbs/100lbs (or 30–40 g/100g), with specific gravity of 3.6–3.9 [1]. In contrast, strontium chromate grades (e.g., Strontium Chromate 176, 177, NiCHEM No. 3) exhibit oil absorption of 11–25 lbs/100lbs and specific gravity of approximately 3.75 [2]. The higher oil absorption of basic zinc chromate means that for a given pigment volume concentration (PVC), formulations will require higher binder demand, directly affecting viscosity, film flexibility, and cost. The higher specific gravity range for some zinc chromate grades also implies a greater weight-per-gallon, impacting shipping and handling logistics.

Pigment properties Oil absorption Specific gravity Paint formulation PVC/CPVC

Micronized Zinc Phosphate and Zinc Molybdophosphate Show Slightly Higher Anticorrosive Performance Than Zinc Chromate in Alkyd Paints

A 1996 study published in Corrosion Reviews evaluated zinc chromate against micronized zinc phosphate and zinc molybdophosphate in alkyd binder paints using ASTM B-117 salt spray and ASTM D-2247 humidity chamber tests [1]. Contrary to the pattern observed in epoxy systems (where zinc chromate often remains superior), the micronized phosphate and molybdophosphate pigments exhibited slightly higher anticorrosive performance than zinc chromate in this alkyd vehicle, with good correlation between accelerated tests and electrochemical determinations [1]. This finding indicates that vehicle-pigment compatibility plays a decisive role in realized performance, and that zinc chromate's performance advantage is not universal across all binder chemistries.

Alkyd paint Salt spray Humidity chamber Zinc phosphate Zinc molybdophosphate

Zinc Chromate (CAS 14018-95-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Aerospace and Aircraft-Grade Aluminum Primers Requiring Maximum Coating Adhesion Durability

Patent evidence and decades of industrial practice establish zinc chromate and strontium chromate as the only pigment technologies delivering the adhesion performance required on aluminum alloys under extended weathering [1]. For MIL-PRF-23377 and related aerospace epoxy primer specifications where aluminum substrate adhesion retention after humidity and salt-spray cycling is non-negotiable, zinc chromate remains irreplaceable by phosphate alternatives that have consistently failed to match this property [1]. Selection between zinc chromate and strontium chromate for aerospace applications should weigh strontium chromate's superior all-around salt-spray ranking [2] against basic zinc chromate's multi-ionic inhibitive mechanism and higher oil absorption that may provide formulation advantages in specific epoxy-amine binder systems [3].

Marine and Offshore Structural Steel Coatings Operating in Neutral-to-Alkaline Chloride Environments

In neutral to slightly basic chloride environments (pH 7–9, typical of seawater and marine atmospheric exposure), zinc chromate provides the highest corrosion inhibition efficiency among tested anticorrosive pigments, as confirmed by electrochemical polarization studies on carbon steel [4]. However, this performance degrades at high chloride concentrations [5], necessitating careful pigment volume concentration (PVC) optimization. For splash-zone and immersion-service marine coatings where cathodic protection may also be present, basic zinc chromate's Zn²⁺ release provides supplementary cathodic inhibition that complements the anodic Cr(VI)-to-Cr(III) passivation mechanism [3].

Wash Primers and Pre-Treatment Coatings for Multi-Metal Assemblies (Steel, Galvanized Steel, Aluminum)

Basic zinc chromate grades specifically designed for wash primers (e.g., NiCHEM No. 2, DCL 264) are formulated to meet government specifications for pre-treatment applications . The pigment's controlled low solubility and multi-substrate compatibility make it suited for two-component acid-catalyzed wash primers applied to mixed-metal assemblies where a single primer must protect steel, galvanized steel, and aluminum simultaneously. The specific gravity range of 3.6–3.9 and oil absorption of 30–40 g/100g [6] must be factored into formulation calculations to achieve specified dry film thickness and adhesion requirements.

Research and Development of Cr(VI)-Free Alternatives Where Zinc Chromate Serves as the Positive Control Benchmark

In academic and industrial R&D programs developing Cr(VI)-free anticorrosive pigments, zinc chromate is consistently used as the performance benchmark against which novel phosphate, molybdate, and ion-exchange pigment technologies are measured [4][7]. Its well-characterized multi-ionic inhibition mechanism—simultaneously providing anodic passivation, cathodic precipitation, and pH buffering [3]—makes it an ideal positive control for deconvoluting the individual contributions of new inhibitor chemistries. Procurement of high-purity, well-characterized basic zinc chromate with certified ZnO, CrO₃, and water-soluble salt content is essential for generating reproducible baseline data in comparative inhibition studies.

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